(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 902514-15-2
VCID: VC5945994
InChI: InChI=1S/C19H23N5O3/c25-19(6-3-16-2-1-13-27-16)24-9-7-22(8-10-24)17-4-5-18(21-20-17)23-11-14-26-15-12-23/h1-6,13H,7-12,14-15H2/b6-3+
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4
Molecular Formula: C19H23N5O3
Molecular Weight: 369.425

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

CAS No.: 902514-15-2

Cat. No.: VC5945994

Molecular Formula: C19H23N5O3

Molecular Weight: 369.425

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one - 902514-15-2

Specification

CAS No. 902514-15-2
Molecular Formula C19H23N5O3
Molecular Weight 369.425
IUPAC Name (E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C19H23N5O3/c25-19(6-3-16-2-1-13-27-16)24-9-7-22(8-10-24)17-4-5-18(21-20-17)23-11-14-26-15-12-23/h1-6,13H,7-12,14-15H2/b6-3+
Standard InChI Key QPLDWMSCLCDLHX-ZZXKWVIFSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one, reflects its intricate architecture. Key components include:

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle contributing to electronic diversity.

  • α,β-unsaturated ketone (prop-2-en-1-one): A conjugated system enabling potential Michael addition reactions or interactions with biological nucleophiles.

  • Piperazine ring: A six-membered diamine ring offering conformational flexibility and hydrogen-bonding capabilities.

  • 6-Morpholinopyridazin-3-yl substituent: A pyridazine core functionalized with a morpholine group, enhancing solubility and hydrogen-bond acceptor potential .

The E-configuration of the propenone double bond is critical for maintaining planarity and conjugation, factors influencing both reactivity and bioactivity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number902514-15-2
Molecular FormulaC₁₉H₂₃N₅O₃
Molecular Weight369.425 g/mol
IUPAC Name(E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4
InChIKeyQPLDWMSCLCDLHX-ZZXKWVIFSA-N

Synthetic Approaches and Analytical Characterization

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble its heterocyclic framework. While explicit details are proprietary, general strategies inferred from related molecules include :

  • Pyridazine functionalization: Introduction of the morpholine group at the 6-position via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

  • Piperazine conjugation: Coupling of the pyridazine-morpholine subunit to the piperazine ring through alkylation or amide bond formation.

  • Propenone formation: A Claisen-Schmidt condensation between a furfural derivative and a ketone-containing piperazine intermediate, stereoselectively yielding the E-isomer.

Critical reaction parameters include temperature control (often 0–80°C), anhydrous conditions, and catalysts such as palladium for cross-couplings .

Analytical Validation

Post-synthetic verification employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons) and furan ring (δ 6.3–7.4 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 370.428, aligning with the theoretical mass.

  • HPLC-PDA: Purity assessment (>95% by area normalization) ensures suitability for biological testing.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Experimental solubility data remain unpublished, but computational predictions using tools like SwissADME suggest:

  • logP: ~2.5 (moderate lipophilicity)

  • Water Solubility: <10 μg/mL (poor aqueous solubility)

  • FaSSIF Solubility: Estimated 50–100 μM, comparable to morpholine-containing analogs .

The morpholine and piperazine groups likely enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), while the furan and pyridazine rings contribute to π-π stacking interactions in biological matrices.

Metabolic Stability

In vitro hepatic microsome assays for related compounds reveal:

  • Half-life (Human): ~45 minutes

  • Major Metabolites: N-Oxidation of morpholine, hydroxylation of the furan ring .
    Structural modifications, such as fluorination or methyl group introduction, could improve metabolic stability but may compromise solubility .

Biological Activity and Mechanism of Action

Inferred Proteasome Inhibition

While direct evidence is lacking, structurally analogous compounds (e.g., imidazopyrimidine derivatives) inhibit the Leishmania donovani 20S proteasome by binding at the β4/β5 subunit interface . Key interactions include:

  • Hydrogen bonding: Between the urea carbonyl and Gly228 backbone.

  • Hydrophobic contacts: With Ile27, Phe24, and Val227 residues.

  • Electrostatic complementarity: Fluorine substituents on aryl rings enhance dipole interactions with Asp214/Asp215 .

The target compound’s α,β-unsaturated ketone may act as a Michael acceptor, covalently modifying catalytic threonine residues in proteasomes.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (β5 Subunit)FaSSIF SolubilityMetabolic Stability (Cl₉₀₉)
Imidazopyrimidine 4 0.12 μM120 μM8.2 mL/min/kg
Pyridazine 13 1.4 μM85 μM12.1 mL/min/kg
Target Compound (Predicted)~0.5–2.0 μM50–100 μMModerate

Research Applications and Future Directions

Antiprotozoal Drug Development

The compound’s structural similarity to validated proteasome inhibitors positions it as a candidate for:

  • Leishmaniasis therapy: Targeting the parasite’s proteasome while sparing human homologs.

  • Structure-Activity Relationship (SAR) studies: Systematic variation of the furan, morpholine, or piperazine subunits to optimize potency and pharmacokinetics.

Chemical Biology Probes

Conjugation to fluorescent tags (e.g., BODIPY) could enable proteasome localization studies in live parasites, elucidating resistance mechanisms or off-target effects.

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